
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene
Overview
Description
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene (CAS 259860-34-9) is a halogenated nitroaromatic compound with the molecular formula C₇H₅FINO₂ and a molecular weight of 281.0230 g/mol . Its structure features a benzene ring substituted with:
- Fluorine at position 1 (electron-withdrawing, meta-directing),
- Iodine at position 2 (bulky, weakly deactivating),
- Methyl at position 5 (electron-donating, ortho/para-directing),
- Nitro at position 4 (strongly electron-withdrawing, meta-directing).
This compound is primarily used as a synthetic intermediate in pharmaceutical and materials chemistry. Its synthesis often involves halogenation and nitration steps, while its reduction (e.g., using SnCl₂·2H₂O) yields unstable diamine derivatives for further reactions .
Preparation Methods
The synthesis of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-Fluoro-2-iodo-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial production methods may involve multi-step synthesis routes, including halogenation, nitration, and methylation reactions. These processes often require the use of catalysts and specific reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and iodine.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-Fluoro-2-iodo-5-methyl-4-aminobenzene, while oxidation of the methyl group produces 1-Fluoro-2-iodo-4-nitrobenzoic acid .
Scientific Research Applications
Overview
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C7H5FINO2 and a molecular weight of 281.02 g/mol. Its unique structure, characterized by the presence of both fluorine and iodine atoms along with a nitro group, makes it valuable in various scientific research applications, particularly in organic synthesis, medicinal chemistry, and material science.
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions allows chemists to create diverse compounds, including pharmaceuticals and agrochemicals.
Key Reactions:
- Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic substitutions due to the presence of electron-withdrawing groups like nitro and iodine.
- Reduction Reactions: The nitro group can be reduced to an amine using agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
- Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential role in drug development. Its structural features allow it to target specific enzymes or receptors, making it a candidate for creating novel therapeutic agents.
Case Study Example:
Research has shown that derivatives of this compound exhibit activity against certain cancer cell lines, indicating its potential use in anticancer drug formulations.
Material Science
The compound is also utilized in material science for synthesizing advanced materials such as polymers and liquid crystals. Its unique electronic properties enable the development of materials with specific conductive or optical characteristics.
Applications in Material Science:
- Polymer Synthesis: It can be used as a monomer or co-monomer to create polymers with desirable properties.
- Liquid Crystals: The compound's structure contributes to the formation of liquid crystals that are essential in display technologies.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene in chemical reactions involves the interaction of its substituents with various molecular targets. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack, facilitating substitution reactions . The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
(a) 4-Fluoro-2-iodo-1-nitrobenzene (CAS 41860-64-4)
- Molecular Formula: C₆H₃FINO₂; MW: 267.00 g/mol .
- Key Differences : Lacks the methyl group at position 5, and the nitro group is at position 1 instead of 3.
- Nitro at position 1 alters electronic effects, making the ring less polarized compared to the target compound. Lower molecular weight improves solubility in non-polar solvents.
(b) 1-Fluoro-3-iodo-5-nitrobenzene (CAS 3819-88-3)
- Molecular Formula: C₆H₃FINO₂; MW: 267.00 g/mol .
- Key Differences : Iodo at position 3 and nitro at position 4.
- Impact :
- Altered regiochemistry directs incoming electrophiles to different positions (e.g., para to fluorine instead of meta).
- Reduced steric bulk compared to the target compound’s methyl group.
Methylated Analogues
(a) 1-Fluoro-2-methyl-4-nitrobenzene (CAS 455-88-9)
- Molecular Formula: C₇H₆FNO₂; MW: 155.13 g/mol .
- Key Differences : Replaces iodine with hydrogen, significantly reducing molecular weight and steric bulk.
- Impact :
- Faster reaction kinetics in nucleophilic aromatic substitutions due to reduced steric hindrance.
- Lower melting point (predicted) and higher volatility.
(b) 5-Fluoro-2-iodotoluene (CAS 1242339-72-5)
- Molecular Formula : C₇H₆FI; MW : 236.03 g/mol .
- Key Differences : Lacks the nitro group, with methyl at position 2 instead of 5.
- Impact: The absence of a nitro group increases electron density on the ring, favoring electrophilic additions.
Halogenated Analogues
(a) 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene
- Molecular Formula: C₇H₅BrFNO₃; MW: 266.03 g/mol .
- Key Differences : Bromine replaces iodine; methoxy group at position 2.
- Impact :
- Bromine’s lower atomic radius reduces steric effects compared to iodine.
- Methoxy group (electron-donating) counteracts the nitro group’s electron-withdrawing effect, altering reactivity.
(b) 1,3-Difluoro-2-methyl-5-nitrobenzene (CAS 170572-48-2)
- Molecular Formula: C₇H₅F₂NO₂; MW: 173.12 g/mol .
- Impact :
- Increased electron-withdrawing effects enhance ring deactivation, reducing susceptibility to electrophilic attack.
- Lower molecular weight improves aqueous solubility.
Comparative Data Table
Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Melting Point (°C) | Reactivity Notes |
---|---|---|---|---|---|
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene | C₇H₅FINO₂ | 281.02 | 1-F, 2-I, 5-CH₃, 4-NO₂ | Not reported | High steric hindrance; slow coupling |
4-Fluoro-2-iodo-1-nitrobenzene | C₆H₃FINO₂ | 267.00 | 4-F, 2-I, 1-NO₂ | Not reported | Faster electrophilic substitution |
1-Fluoro-2-methyl-4-nitrobenzene | C₇H₆FNO₂ | 155.13 | 1-F, 2-CH₃, 4-NO₂ | 45–47 | High reactivity in SNAr reactions |
5-Fluoro-2-iodotoluene | C₇H₆FI | 236.03 | 5-F, 2-I, 1-CH₃ | Not reported | Prone to Ullmann coupling |
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene | C₇H₅BrFNO₃ | 266.03 | 1-Br, 4-F, 2-OCH₃, 5-NO₂ | Not reported | Moderate reactivity; methoxy directing |
Key Research Findings
- Synthetic Utility : The iodine in this compound facilitates Ullmann-type coupling reactions , though its bulkiness may necessitate higher temperatures compared to brominated analogues .
- Electronic Effects : The nitro group at position 4 strongly deactivates the ring, making nucleophilic aromatic substitution (SNAr) challenging unless activated by methoxy or amine groups .
Biological Activity
1-Fluoro-2-iodo-5-methyl-4-nitrobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of both fluorine and iodine atoms, exhibits unique electronic properties that can influence its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.
This compound has the following chemical structure:
- Molecular Formula : C7H6FINO2
- Molecular Weight : 236.08 g/mol
- Melting Point : Data not available in the current literature.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group can facilitate interactions through electrophilic substitution reactions, while the halogens (fluorine and iodine) can enhance binding affinity and selectivity towards specific biomolecules .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the inhibition of protein arginine methyltransferases (PRMTs), which play a critical role in cancer cell proliferation and survival. Inhibitors targeting PRMTs have shown promise in reducing tumor growth in various cancer models .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Halogenated nitrobenzenes have been reported to exhibit activity against a range of bacterial strains, possibly through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways .
Study 1: PRMT Inhibition
A study focused on the inhibition of PRMT5 revealed that small molecules, including halogenated nitro compounds, could effectively reduce PRMT activity. The study demonstrated that this compound analogs could serve as lead compounds for developing selective PRMT inhibitors, which are crucial for treating cancers associated with PRMT dysregulation .
Study 2: Antimicrobial Screening
In a screening assay against various bacterial strains, derivatives of this compound exhibited varying degrees of antimicrobial activity. Results indicated that modifications to the nitro group and halogen positions significantly influenced efficacy, suggesting a structure–activity relationship that warrants further investigation .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other halogenated nitrobenzenes:
Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Features |
---|---|---|---|
This compound | Moderate | Moderate | Dual halogen presence enhances reactivity |
2-Fluoro-4-nitroaniline | High | Low | Stronger anticancer properties |
3-Bromo-5-nitrophenol | Low | High | Effective against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene, and how can reaction efficiency be optimized?
- Methodology : A common approach involves halogenation and nitration of substituted toluene derivatives. For example, iodination can be achieved using iodine monochloride (ICl) in a polar solvent like acetic acid under controlled temperatures (40–60°C). Nitration should be performed with mixed nitric-sulfuric acid to direct the nitro group to the para position relative to the methyl group. Reaction efficiency depends on stoichiometric control of iodine and nitrating agents, as excess reagents may lead to di-substituted by-products. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is recommended .
- Optimization : Monitor reaction progress using TLC or GC-MS to minimize side reactions. Adjust solvent polarity to enhance regioselectivity.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : and NMR can confirm substituent positions and rule out isomers.
- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is ideal, though iodine’s high electron density may require careful data collection to avoid absorption artifacts .
- Elemental Analysis : Verify C, H, N, and halogen content to confirm stoichiometry.
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of halogenated nitroaromatics like this compound?
- Challenges : Heavy atoms (e.g., iodine) cause strong absorption effects, leading to data collection artifacts. Twinning or disorder in the nitro group may complicate refinement.
- Mitigation Strategies :
- Use Mo-Kα radiation to reduce absorption.
- Apply multi-scan absorption corrections in refinement software (e.g., SADABS in SHELX).
- For twinned crystals, employ the TwinRotMat option in SHELXL to model twin domains .
Q. How do competing substituents (fluoro, iodo, nitro) influence regioselectivity in electrophilic substitution reactions?
- Mechanistic Insights :
- The nitro group (-NO) is a strong meta-director, while iodine (-I) and fluorine (-F) are ortho/para directors. In this compound, the nitro group at position 4 dominates regioselectivity, directing incoming electrophiles to position 6 (meta to nitro).
- Steric hindrance from the methyl group (position 5) and electronic effects of fluorine (position 1) may further modulate reactivity.
Q. What are the best practices for handling reactive intermediates during multi-step synthesis?
- Storage : Store nitroaromatic intermediates at -20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles to maintain stability .
- Safety : Use fume hoods and explosion-proof equipment for nitration steps. Monitor exothermic reactions with thermocouples to prevent runaway conditions .
- By-product Management : Identify side products (e.g., di-iodinated species) via LC-MS and optimize quenching protocols (e.g., aqueous NaSO for excess iodine) .
Q. Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Root Causes : Impurities, polymorphic forms, or solvent residues in crystallized samples.
- Resolution :
- Reproduce synthesis under inert conditions (argon atmosphere) to exclude oxidative by-products.
- Compare DSC (Differential Scanning Calorimetry) thermograms to identify polymorphs.
- Validate spectral data against computational models (e.g., DFT for NMR chemical shifts) .
Q. Methodological Tables
Table 1: Common Synthetic By-Products and Mitigation
Table 2: Key Spectral Peaks for Structural Confirmation
Technique | Expected Signal | Reference |
---|---|---|
NMR | δ 2.4 (s, 3H, CH), δ 8.2 (d, 1H, Ar-H) | Compare with analogs in |
NMR | δ -110 to -115 (CF coupling) |
Properties
IUPAC Name |
1-fluoro-2-iodo-5-methyl-4-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEVXZFONRKZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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